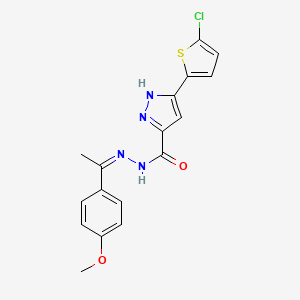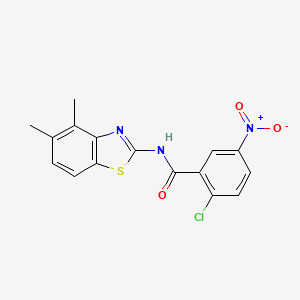![molecular formula C14H17NO5S B2580027 Benzo[d][1,3]dioxol-5-yl(4-(méthylsulfonyl)pipéridin-1-yl)méthanone CAS No. 1448035-62-8](/img/structure/B2580027.png)
Benzo[d][1,3]dioxol-5-yl(4-(méthylsulfonyl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole ring and a piperidine ring substituted with a methylsulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using appropriate piperidine derivatives.
Attachment of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxol-5-yl(piperidin-1-yl)methanone: Similar structure but lacks the methylsulfonyl group.
Benzo[d][1,3]dioxol-5-yl-indoles: Compounds with a benzo[d][1,3]dioxole ring fused to an indole ring, studied for anticancer properties.
Uniqueness
The presence of the methylsulfonyl group in Benzo[d][1,3]dioxol-5-yl(4-(methylsulfonyl)piperidin-1-yl)methanone enhances its solubility and reactivity, making it a unique compound with distinct biological activities compared to its analogs.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-21(17,18)11-4-6-15(7-5-11)14(16)10-2-3-12-13(8-10)20-9-19-12/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHKUMZOKWKVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
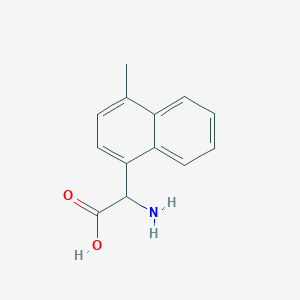
![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)
![2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2579948.png)
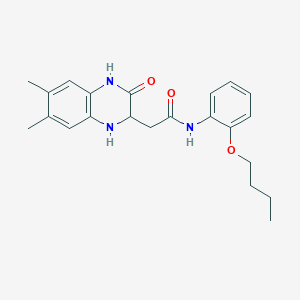

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2579954.png)
![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)
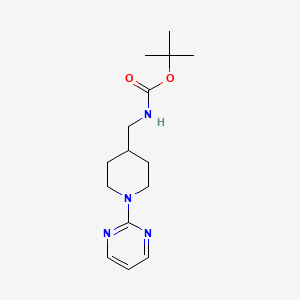
![4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B2579960.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2579961.png)
